1-Propoxyisoquinoline-3-carboxylic acid
Overview
Description
1-Propoxyisoquinoline-3-carboxylic acid (CAS No. 1094509-81-5) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Propoxyisoquinoline-3-carboxylic acid consists of a propoxy group attached to the 1-position of an isoquinoline ring, and a carboxylic acid group attached to the 3-position .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : A study details the synthesis of hydroquinoline derivatives, including 1-Propoxyisoquinoline-3-carboxylic acid, and their characterization through NMR, IR, and X-ray diffraction techniques. This research contributes to the understanding of the structural and spectroscopic properties of these compounds (Baba et al., 2019).
Analytical Techniques and Mass Spectrometry
- Mass Spectrometric Dissociation Pathway : A study explores the collision-induced dissociation behavior of isoquinoline-3-carboxamides, shedding light on the general mechanisms underlying their fragmentation. This research provides insights into the analytical characterization of these compounds (Beuck et al., 2009).
Antibacterial Activity
- Antibacterial 1-Alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids : Research on the synthesis and antibacterial activity of various quinoline carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid derivatives, provides valuable information on their potential as antibacterial agents (Koga et al., 1980).
Chemical Reactions and Synthesis
- Reductive Amination and N-Alkylation : A study discusses the use of sodium borohydride and carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid, in various chemical reactions. This includes reductive amination and N-alkylation of heterocycles, which are important reactions in organic synthesis (Gribble, 1999).
Neuroprotective and Antioxidant Activities
- Antioxidant and Neuroprotective Properties : Research on the synthesis of 4-arylquinoline 2-carboxylates, which includes similar structures to 1-Propoxyisoquinoline-3-carboxylic acid, demonstrates significant antioxidant and neuroprotective activities. These properties indicate potential therapeutic applications in neurodegenerative diseases (Bharate et al., 2014).
Catalysis and C-H Functionalization
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A paper discusses the use of carboxylic acid derivatives, potentially including 1-Propoxyisoquinoline-3-carboxylic acid, in palladium-catalyzed C-H bond functionalization. This is crucial in the development of novel synthetic methodologies (Shabashov & Daugulis, 2010).
Future Directions
properties
IUPAC Name |
1-propoxyisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-12-10-6-4-3-5-9(10)8-11(14-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKSLPJSWHEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propoxyisoquinoline-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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